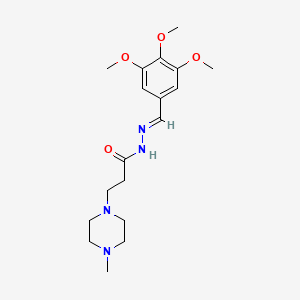![molecular formula C19H16N4O B5698425 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide, also known as APH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound also activates the p38 MAPK signaling pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models, indicating its potential as an anti-inflammatory and antioxidant agent. Additionally, this compound has been found to reduce tumor growth and increase survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide is its low toxicity, making it a safer alternative to other anticancer agents. However, this compound has low solubility in water, which can limit its use in certain experiments. Additionally, the efficacy of this compound may vary depending on the type of cancer and the stage of the disease.
Zukünftige Richtungen
Future research on 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide could focus on optimizing its synthesis method to improve its solubility and efficacy. Additionally, studies could investigate the potential of this compound as a combination therapy with other anticancer agents. Further research could also explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in scientific research. Future research could further explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide involves the condensation reaction of 2-pyridinecarboxaldehyde and 2-aminobenzohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
2-amino-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-16-11-5-4-10-15(16)19(24)23-22-18(14-8-2-1-3-9-14)17-12-6-7-13-21-17/h1-13H,20H2,(H,23,24)/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPHLHQZCRINQZ-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2N)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)



![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
